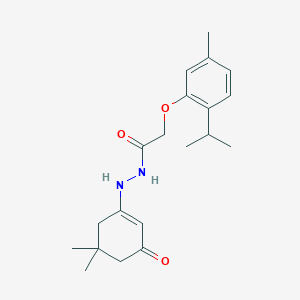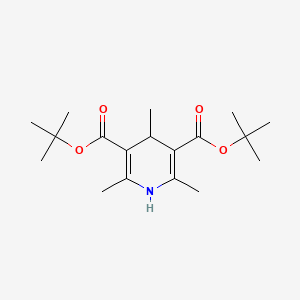
1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The process typically involves:
Step 1: Formation of the quinoline core through cyclization reactions.
Step 2: Introduction of the phenylbutan-2-yl group via Friedel-Crafts acylation.
Step 3: Esterification to attach the 4-ethylphenyl group to the quinoline carboxylate.
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are gaining popularity .
Analyse Chemischer Reaktionen
1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring, enhancing its biological activity.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Compared to other quinoline derivatives, 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)quinoline-4-carboxylate: Differing by the presence of a bromine atom, which affects its reactivity and biological properties.
(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid: An alanine derivative with distinct pharmacological activities.
Eigenschaften
CAS-Nummer |
355433-19-1 |
|---|---|
Molekularformel |
C28H25NO3 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
(1-oxo-1-phenylbutan-2-yl) 2-(4-ethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H25NO3/c1-3-19-14-16-20(17-15-19)25-18-23(22-12-8-9-13-24(22)29-25)28(31)32-26(4-2)27(30)21-10-6-5-7-11-21/h5-18,26H,3-4H2,1-2H3 |
InChI-Schlüssel |
ORGBFCZUGBGVTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC(CC)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)


![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)

![2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide](/img/structure/B14154252.png)
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)

![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
